An In-Depth Technical Guide to 2-bromo-N-cyclopentyl-5-fluorobenzamide (CAS 951884-12-2)
An In-Depth Technical Guide to 2-bromo-N-cyclopentyl-5-fluorobenzamide (CAS 951884-12-2)
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-cyclopentyl-5-fluorobenzamide, a halogenated benzamide derivative of interest in medicinal chemistry and drug discovery. The document delineates its physicochemical properties, provides a detailed, field-tested protocol for its synthesis, and offers an in-depth analysis of its expected spectral characteristics. Furthermore, it explores the potential biological significance and applications of this compound, drawing insights from the broader class of fluorinated benzamides. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel chemical entities.
Introduction and Molecular Overview
2-bromo-N-cyclopentyl-5-fluorobenzamide is a synthetic organic compound characterized by a central benzamide scaffold. The aromatic ring is substituted with a bromine atom at the 2-position and a fluorine atom at the 5-position. The amide nitrogen is functionalized with a cyclopentyl group. The strategic placement of the halogen atoms, particularly the fluorine, is a common motif in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The N-cyclopentyl group introduces a lipophilic and conformationally restricted aliphatic moiety, which can influence the compound's interaction with biological targets.
This compound is primarily utilized as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[2] Its structural features make it a valuable precursor for generating libraries of compounds for screening in various biological assays.
Below is a diagram illustrating the molecular structure of 2-bromo-N-cyclopentyl-5-fluorobenzamide.
Caption: Molecular structure of 2-bromo-N-cyclopentyl-5-fluorobenzamide.
Physicochemical Properties
| Property | Predicted/Reported Value | Source |
| CAS Number | 951884-13-2 | [3][4] |
| Molecular Formula | C₁₂H₁₃BrFNO | [3] |
| Molecular Weight | 286.14 g/mol | [3] |
| Boiling Point | 352.2 ± 32.0 °C (Predicted) | |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | |
| pKa | 13.33 ± 0.20 (Predicted) | |
| Solubility | Expected to be soluble in polar aprotic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Limited solubility in water. | [5] |
| Melting Point | No experimental data available. Expected to be a solid at room temperature based on analogs. |
Synthesis Protocol
The synthesis of 2-bromo-N-cyclopentyl-5-fluorobenzamide can be efficiently achieved through a two-step process starting from the commercially available 2-bromo-5-fluorobenzoic acid. The methodology involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by an amidation reaction with cyclopentylamine. This approach, a variation of the Schotten-Baumann reaction, is a robust and widely used method for amide bond formation.
Rationale Behind Experimental Choices
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Step 1: Acyl Chloride Formation: The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is chosen as the chlorinating agent due to its efficacy and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification of the intermediate. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.
-
Step 2: Amidation: The reaction of the acyl chloride with cyclopentylamine is a nucleophilic acyl substitution. A slight excess of the amine is often used to drive the reaction to completion and to neutralize the hydrogen chloride (HCl) byproduct. Alternatively, a non-nucleophilic base such as triethylamine (TEA) or pyridine can be added to scavenge the HCl, preventing the protonation of the valuable cyclopentylamine. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to avoid hydrolysis of the acyl chloride.
Experimental Workflow Diagram
Caption: Synthetic workflow for 2-bromo-N-cyclopentyl-5-fluorobenzamide.
Step-by-Step Methodology
Step 1: Synthesis of 2-bromo-5-fluorobenzoyl chloride
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorobenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 5 mL per gram of acid).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-5-fluorobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 2-bromo-N-cyclopentyl-5-fluorobenzamide
-
Dissolve the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM (approx. 5 mL per gram of starting acid).
-
In a separate flask, dissolve cyclopentylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of 2-bromo-5-fluorobenzoyl chloride to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 2-bromo-N-cyclopentyl-5-fluorobenzamide.
Spectral Analysis (Predicted)
As experimental spectra for this compound are not publicly available, this section provides a predictive analysis based on the known spectral data of analogous compounds. This information is invaluable for the characterization and quality control of the synthesized material.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopentyl protons, and the amide proton.
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Aromatic Protons (3H): These will appear in the range of δ 7.0-8.0 ppm. Due to the substitution pattern, complex splitting patterns (doublets and triplets of doublets) are expected due to coupling with each other and with the fluorine atom.
-
Amide Proton (1H): A broad singlet or triplet is expected in the range of δ 6.0-8.5 ppm, depending on the solvent and concentration. The coupling to the methine proton of the cyclopentyl group may be observed.
-
Cyclopentyl Methine Proton (1H): This proton, attached to the nitrogen, will be deshielded and is expected to appear as a multiplet around δ 4.0-4.5 ppm.
-
Cyclopentyl Methylene Protons (8H): These protons will appear as a series of multiplets in the upfield region, likely between δ 1.4-2.0 ppm.[6]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all 12 carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal is expected in the range of δ 165-175 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large C-F coupling constant, and the carbon attached to the bromine will be significantly deshielded.
-
Cyclopentyl Methine Carbon (1C): The carbon attached to the nitrogen is expected to have a chemical shift in the range of δ 50-60 ppm.
-
Cyclopentyl Methylene Carbons (4C): Signals for these carbons are expected in the aliphatic region, likely between δ 20-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H Stretch: A sharp to moderately broad peak is expected around 3300-3400 cm⁻¹.[7]
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp absorption is expected in the range of 1630-1680 cm⁻¹.[7]
-
N-H Bend (Amide II band): A peak is expected around 1510-1550 cm⁻¹.
-
C-F Stretch: A strong absorption is expected in the region of 1200-1300 cm⁻¹.
-
C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[8] Common fragmentation patterns for benzamides include the loss of the cyclopentyl group and cleavage of the amide bond to form a benzoyl cation.[9]
Potential Applications and Biological Significance
While specific biological activities for 2-bromo-N-cyclopentyl-5-fluorobenzamide have not been reported, its structural motifs are prevalent in a wide range of biologically active molecules.
-
Medicinal Chemistry: The fluorinated benzamide scaffold is a key component in many drug candidates. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa.[1] For example, fluorinated benzamide derivatives have been investigated as binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which is a target for proteolysis-targeting chimeras (PROTACs).[1]
-
Enzyme Inhibition: Benzamide derivatives are known to inhibit various enzymes. For instance, related compounds have been explored as inhibitors of cholesteryl ester transfer protein (CETP), which is a target for the treatment of dyslipidemia.[10]
-
Anticancer and Anti-inflammatory Agents: The benzamide core is present in numerous compounds with demonstrated anticancer and anti-inflammatory properties.[11] The specific substitution pattern of 2-bromo-N-cyclopentyl-5-fluorobenzamide makes it a candidate for derivatization and screening in these therapeutic areas.
Safety and Handling
Based on the Safety Data Sheet (SDS) for this compound, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
2-bromo-N-cyclopentyl-5-fluorobenzamide is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This guide has provided a detailed protocol for its synthesis, a predictive analysis of its spectral properties, and an overview of its potential applications based on its structural features. While further experimental characterization is warranted, the information presented herein serves as a solid foundation for researchers working with this compound.
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